molecular formula C19H15ClN4O2S B11197497 N-(2-chlorobenzyl)-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(2-chlorobenzyl)-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11197497
M. Wt: 398.9 g/mol
InChI Key: BAFDSMWIQNRVOU-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:

    Formation of the Triazolopyridine Core: This is achieved by reacting a suitable pyridine derivative with hydrazine and a chlorinating agent to form the triazolopyridine ring.

    Sulfonamide Formation: The triazolopyridine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the triazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its binding to specific molecular targets, such as c-Met and VEGFR-2 . By inhibiting these targets, the compound can interfere with signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific structural features that confer high selectivity and potency as an enzyme inhibitor. Its ability to bind to multiple targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C19H15ClN4O2S/c20-18-9-5-4-6-15(18)12-24(16-7-2-1-3-8-16)27(25,26)17-10-11-19-22-21-14-23(19)13-17/h1-11,13-14H,12H2

InChI Key

BAFDSMWIQNRVOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3

Origin of Product

United States

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